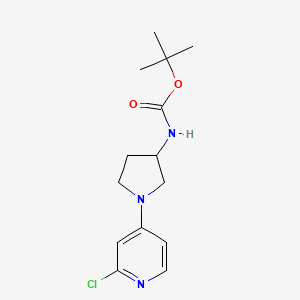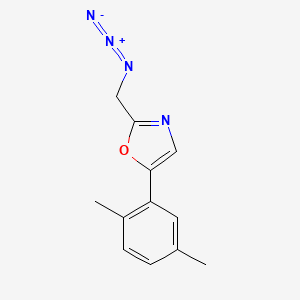
2-(Azidomethyl)-5-(2,5-dimethylphenyl)oxazole
Vue d'ensemble
Description
“2-(Azidomethyl)-5-(2,5-dimethylphenyl)oxazole” is a chemical compound with the molecular formula C12H12N4O and a molecular weight of 228.25 g/mol. It belongs to the class of oxazolines, which are five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various derivatives of oxazolines form the backbone of many pharmaceutically significant compounds .
Applications De Recherche Scientifique
Synthesis and Reactivity
- An efficient three-step protocol for producing 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process demonstrates the compound's role as a versatile building block for synthetic chemistry. This process involves the thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to give 2-(bromomethyl)oxazoles, followed by conversion to azido oxazoles through nucleophilic displacement reactions (Rossa et al., 2018).
- The kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen were studied, highlighting the unique physicochemical properties of oxazole derivatives, which are critical for their specialized functions in natural and medicinal species (Zeinali et al., 2020).
Coordination Chemistry
- Oxazole ligands, including those derived from 2-(azidomethyl)-5-(2,5-dimethylphenyl)oxazole, have been utilized in transition metal-catalyzed asymmetric syntheses, showcasing their versatility, straightforward synthesis, and ability to modulate chiral centers near donor atoms. This review focuses on the transition metal coordination chemistry of oxazolines, providing insights into structural characterizations in solid state and solution (Gómez et al., 1999).
Fluorescent Properties
- A new synthesis method for trisubstituted oxazoles starting from azides via a tandem Staudinger/aza-Wittig/isomerization reaction was developed. This method enables the facile creation of oxazole derivatives exhibiting reasonable fluorescence, especially when the substituents on the oxazole ring are aromatic groups (Xie et al., 2017).
Organic Synthesis Applications
- Novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines were investigated, leading to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. This study highlights the complex reactivity and potential applications of azirine and oxazole derivatives in the synthesis of diverse organic compounds (Tornus et al., 1996).
Propriétés
IUPAC Name |
2-(azidomethyl)-5-(2,5-dimethylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-3-4-9(2)10(5-8)11-6-14-12(17-11)7-15-16-13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBNPVNZVOCBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(2,5-dimethylphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



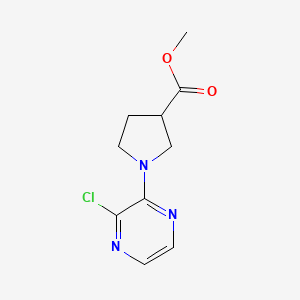
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)
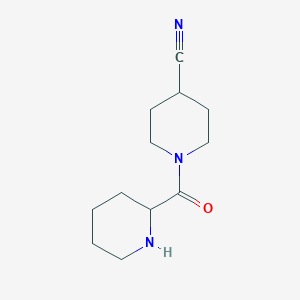

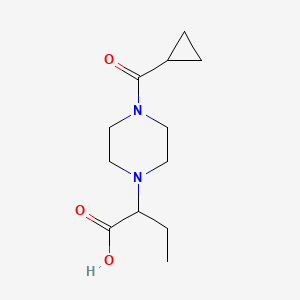
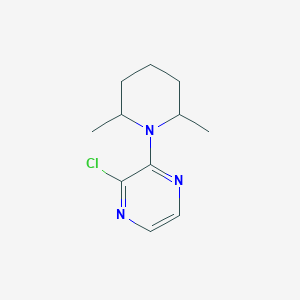
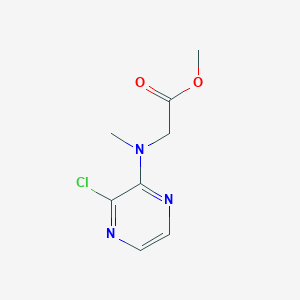

![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480125.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)
